

# An In-depth Technical Guide to the Biochemical Properties of VO-Ohpic Trihydrate

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## Compound of Interest

Compound Name: VO-Ohpic trihydrate

Cat. No.: B15606518

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## Abstract

**VO-Ohpic trihydrate** is a potent and selective, reversible inhibitor of the phosphatase and tensin homolog (PTEN), a critical tumor suppressor protein.[1][2] By targeting the lipid phosphatase activity of PTEN, **VO-Ohpic trihydrate** modulates the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a central regulator of cell growth, proliferation, survival, and metabolism.[3][4][5] This guide provides a comprehensive overview of the biochemical properties of **VO-Ohpic trihydrate**, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.

## Physicochemical Properties

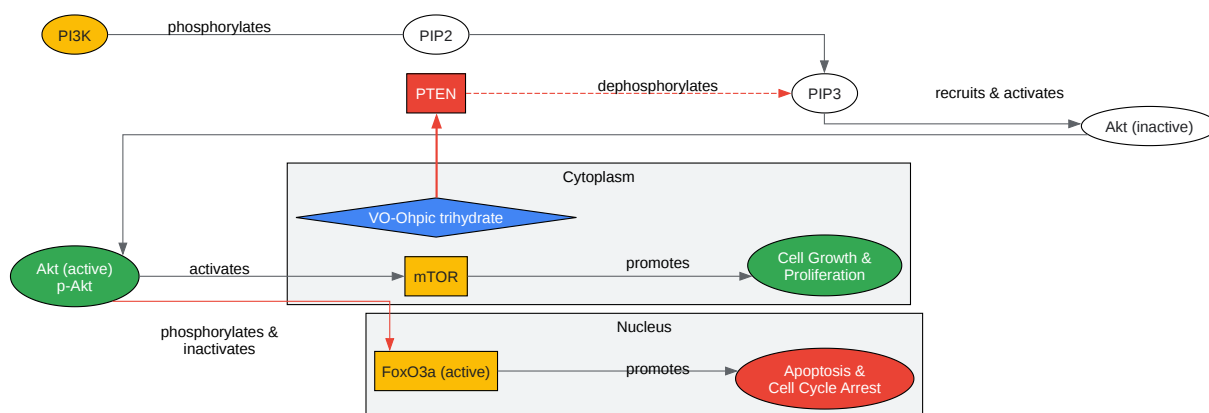
Property	Value	Reference
Molecular Formula	C <sub>12</sub> H <sub>16</sub> N <sub>2</sub> O <sub>11</sub> V	[3][6]
Molecular Weight	415.20 g/mol	[4][6]
IUPAC Name	hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate	
CAS Number	476310-60-8	[3][4][6]
Appearance	Light green to green solid	[6]
Solubility	Soluble in DMSO (≥50 mg/mL); Insoluble in water and ethanol	[4][6]

## Biochemical Activity and Mechanism of Action

**VO-Ohpic trihydrate** is a highly potent inhibitor of PTEN's lipid phosphatase activity, with a reported IC<sub>50</sub> value of approximately 35-46 nM.[1][3][4][5][6] The inhibition is characterized as noncompetitive and reversible.[1][2] PTEN functions as a tumor suppressor by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP<sub>3</sub>), thereby antagonizing the PI3K signaling pathway. By inhibiting PTEN, **VO-Ohpic trihydrate** leads to an accumulation of PIP<sub>3</sub> at the plasma membrane. This, in turn, promotes the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).

Activated Akt phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR) and the Forkhead box protein O3a (FoxO3a).[4][5][6] The activation of the Akt/mTOR pathway promotes cell growth, proliferation, and survival, while the phosphorylation of FoxO3a by Akt leads to its exclusion from the nucleus, thereby inhibiting the transcription of genes involved in apoptosis and cell cycle arrest.[3]

## Signaling Pathway of VO-Ohpic Trihydrate



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Mechanism of **VO-Ohpic trihydrate** action on the PTEN/Akt signaling pathway.

## Quantitative Data

### Table 1: In Vitro Inhibitory Activity

Parameter	Value	Assay Conditions	Reference
IC <sub>50</sub>	35 nM	Recombinant PTEN, PIP <sub>3</sub> -based assay	[3][4][5]
IC <sub>50</sub>	46 ± 10 nM	Recombinant PTEN, OMFP-based assay	[1][6]
K <sub>ic</sub>	27 ± 6 nM	Noncompetitive inhibition constant	[6]
K <sub>iu</sub>	45 ± 11 nM	Noncompetitive inhibition constant	[6]

**Table 2: Cellular Activity**

Cell Line	Effect	Effective Concentration	Reference
NIH 3T3, L1 fibroblasts	Increased Akt phosphorylation (Ser473, Thr308)	Saturation at 75 nM	[3]
Hep3B (low PTEN)	Inhibition of cell viability, proliferation, and colony formation; induction of senescence	0-5 µM	[4]
PLC/PRF/5 (high PTEN)	Lesser inhibition of cell viability, proliferation, and colony formation	0-5 µM	[4]
SNU475 (PTEN-negative)	No effect on cell viability	Not applicable	[4]

**Table 3: In Vivo Efficacy**

Animal Model	Treatment Regimen	Outcome	Reference
Nude mice with Hep3B xenografts	10 mg/kg, i.p.	Significant inhibition of tumor growth	[4]
C57BL/6 mice (cardiac arrest model)	10 µg/kg, i.p.	Increased survival, improved cardiac function	[6]
Mice with doxorubicin-induced cardiomyopathy	Not specified	Attenuated apoptosis and cardiac remodeling	[7][8]

## Experimental Protocols

### In Vitro PTEN Inhibition Assay (OMFP-based)

This protocol is adapted from methodologies described for measuring PTEN activity using the artificial substrate 3-O-methylfluorescein phosphate (OMFP).[2]

Materials:

- Recombinant human PTEN enzyme
- **VO-Ohpic trihydrate**
- OMFP (3-O-methylfluorescein phosphate)
- Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM DTT, 100 mM NaCl, 0.05% Tween-20
- DMSO
- 96-well black microplate
- Fluorescence plate reader (Excitation: 485 nm, Emission: 525 nm)

Procedure:

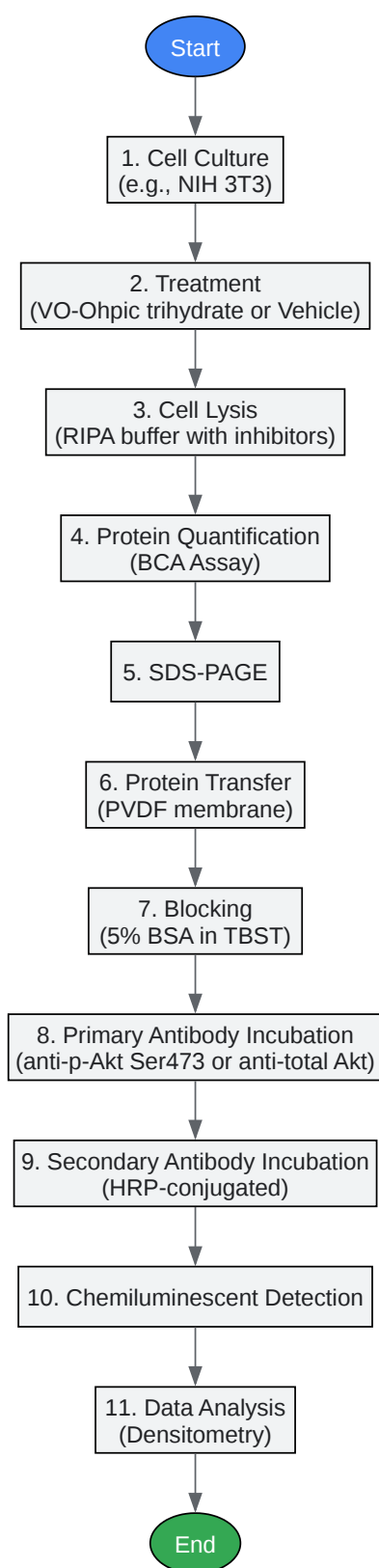
- Prepare a stock solution of **VO-Ohpic trihydrate** in DMSO (e.g., 10 mM).

- Create a serial dilution of **VO-Ohpic trihydrate** in the assay buffer to achieve final concentrations ranging from 0.1 nM to 10  $\mu$ M. Include a vehicle control (DMSO).
- In a 96-well plate, add 5  $\mu$ L of each inhibitor dilution.
- Add 85  $\mu$ L of assay buffer containing the recombinant PTEN enzyme to each well. The final enzyme concentration should be optimized for linear reaction kinetics.
- Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding 10  $\mu$ L of OMFP substrate to each well. The final substrate concentration should be near the  $K_m$  value for PTEN.
- Immediately measure the fluorescence intensity at 1-minute intervals for 15-30 minutes at 37°C.
- Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the  $IC_{50}$  value.

## Western Blot Analysis of Akt Phosphorylation

This protocol outlines the steps to assess the effect of **VO-Ohpic trihydrate** on the phosphorylation of Akt at Ser473 in a cell-based assay.

## Experimental Workflow for Western Blot Analysis



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Workflow for Western blot analysis of Akt phosphorylation.

#### Materials:

- Cell line of interest (e.g., NIH 3T3, Hep3B)
- Complete cell culture medium
- **VO-Ohpic trihydrate**
- DMSO
- Phosphate-buffered saline (PBS)
- Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Transfer buffer
- Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)
- Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti- $\beta$ -actin (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

#### Procedure:

- Cell Culture and Treatment:
  - Plate cells in 6-well plates and grow to 70-80% confluency.



- Treat cells with varying concentrations of **VO-Ohpic trihydrate** (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 2, 6, 24 hours).<sup>[9]</sup> Include a vehicle-only control (DMSO).
- Cell Lysis and Protein Extraction:
  - Wash cells with ice-cold PBS.
  - Add ice-cold lysis buffer to each well and scrape the cells.
  - Incubate the lysate on ice for 30 minutes.
  - Centrifuge the lysate to pellet cell debris and collect the supernatant.
- Protein Quantification:
  - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
  - Normalize protein amounts and prepare samples with Laemmli buffer. Denature by boiling for 5 minutes.
  - Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
  - Transfer the separated proteins to a PVDF membrane.
  - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
  - Wash the membrane with TBST.
  - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane with TBST.
- Detection and Analysis:

- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Strip the membrane and re-probe with antibodies against total Akt and a loading control (e.g.,  $\beta$ -actin) to ensure equal protein loading.
- Quantify the band intensities using densitometry software.

## Cell Viability MTS Assay

This protocol describes how to measure the effect of **VO-Ohpic trihydrate** on cell viability using an MTS-based assay.

Materials:

- Cell line of interest (e.g., Hep3B)
- Complete cell culture medium
- **VO-Ohpic trihydrate**
- DMSO
- 96-well clear-bottom microplate
- MTS reagent
- Microplate spectrophotometer (absorbance at 490 nm)

Procedure:

- Seed cells into a 96-well plate at a density of  $3 \times 10^3$  cells/well and allow them to attach overnight.<sup>[10]</sup>
- Replace the medium with fresh medium containing various concentrations of **VO-Ohpic trihydrate** (e.g., 0-5  $\mu$ M).<sup>[4]</sup> Include a vehicle control (DMSO) and a no-cell control (medium only).
- Incubate the plate for the desired time period (e.g., 72 hours).

- Add MTS reagent to each well according to the manufacturer's instructions.
- Incubate the plate for 1-4 hours at 37°C until a color change is apparent.
- Measure the absorbance at 490 nm using a microplate reader.
- Subtract the background absorbance (no-cell control) from all readings.
- Express the results as a percentage of the vehicle-treated control cells.

## Conclusion

**VO-Ohpic trihydrate** is a valuable research tool for investigating the roles of the PTEN/Akt signaling pathway in various physiological and pathological processes. Its high potency and selectivity make it a suitable candidate for further investigation in drug development programs, particularly in the areas of oncology and metabolic diseases. The data and protocols presented in this guide offer a solid foundation for researchers to explore the biochemical properties and therapeutic potential of this compound.

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